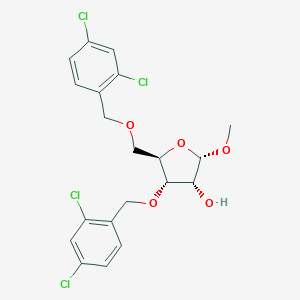

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

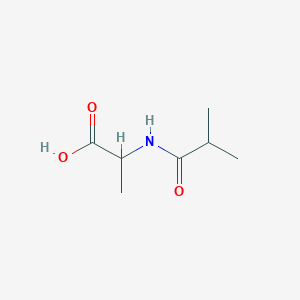

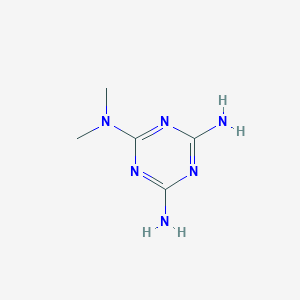

The molecular formula for this compound is C20H20Cl4O5. Its average mass is 482.182 Da and its monoisotopic mass is 480.006500 Da12.Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Techniques : This compound is synthesized from D-ribofuranose using hydroxyl protection, selective O-2-de-protection, and oxidation methods. A specific synthesis example achieved a yield of 79.1% for O-2-de-protection using 2,4-dichlorobenzyl chloride as a protective reagent and 91.8% for oxidation using DMP as an oxidant (Leng Yi-xin, 2009).

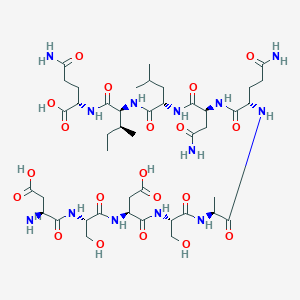

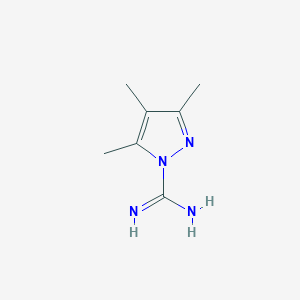

Precursor to Nucleosides : Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including this compound, are extensively used as synthons to construct 2'-C-branched ribonucleosides. These compounds are crucial in the synthesis of diverse nucleoside analogues, demonstrating their importance in nucleic acid chemistry (Nan-Sheng Li, Jun Lu, J. Piccirilli, 2007).

Formation of Glycosides : The compound serves as a key component in the synthesis of glycosides with bis(indole) aglycone. These synthesized glycosides, including the ribofuranosides and analogous glycosides of indolo[2,3-a]furano(or pyrrolo)[3,4-c]carbazol-5,7-diones, have been studied for their cytotoxic activities against human tumor cell lines (L. Garaeva, A. A. Bakhmedova, I. V. Iartseva, S. I. Mel'nik, V. Adanin, 2003).

Chemical Transformations

Chemical Modification : Research has shown the transformation of related compounds like methyl 2,3-anhydro-alpha-D-ribofuranoside into various derivatives, illustrating the potential for chemical modifications of this class of compounds (G. Adiwidjaja, O. Schulze, J. Voss, J. Wirsching, 2000).

Conformational Analysis : Studies involving similar ribofuranosyl nucleosides have been performed to understand their conformational behavior, which can provide insights into the structural properties of this compound (G. Sivets, E. Kalinichenko, I. Mikhailopulo, 2007).

Applications in Nucleoside Analogue Synthesis

- Nucleoside Analogues Production : This compound and its derivatives play a significant role in the production of various nucleoside analogues, including modifications with fluorine atoms and other functional groups, which have applications in therapeutics and biochemical research (Jing-Dong Ye, X. Liao, J. Piccirilli, 2005).

properties

IUPAC Name |

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-WTGUMLROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)